10-epi-Colletodiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O6 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(3E,6R,9E,11S,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11+,12-/m1/s1 |
InChI Key |
SHQHOHRUGBYJBS-DACQJQBYSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@H](/C=C/C(=O)O1)O)O)C |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C |
Synonyms |
10-epi-colletodiol colletodiol |
Origin of Product |
United States |
Origin and Advanced Isolation Methodologies for 10 Epi Colletodiol
Identification of Producing Organisms and Strains (e.g., Fungi)
10-epi-Colletodiol is a stereoisomer of the more widely known compound, colletodiol (B1247303). Its production has been specifically identified from the Ascomycete fungus, Diplogelasinospora grovesii researchgate.net. This discovery highlights the metabolic diversity even within closely related chemical structures produced by fungi.
While D. grovesii is the confirmed source of this compound, the parent compound, colletodiol, and its analogues have been isolated from a variety of other fungal genera. These fungi are often found as endophytes, living within plant tissues without causing disease, or as plant pathogens. mdpi.comresearchgate.net The genera known to produce related macrodiolides are considered potential sources for novel stereoisomers like this compound.
Table 1: Fungal Genera Known to Produce Colletodiol and Related Macrodiolides
| Fungal Genus | Notable Produced Compounds | Reference |
|---|---|---|
| Diplogelasinospora | This compound, Colletodiol | researchgate.net |
| Colletotrichum | Colletodiol, Colletoketol, Colletoll | researchgate.netmdpi.com |
| Chaetomium | Chaetoglobosins, Resorcinol | researchgate.netresearchgate.net |
| Cytospora | Grahamimysins A1 and B | mdpi.com |
| Varicosporina | 9,10-Dihydrocolletodiol | mdpi.com |
| Clonostachys | Clonostachydiol | mdpi.com |
| Halosphaeriaceae sp. | Halosmysin A, Colletodiol | mdpi.com |
These fungal strains are typically isolated from various environmental niches, including soil, decaying plant material, and marine organisms. mdpi.comresearchgate.netcabidigitallibrary.org For instance, species of Colletotrichum are frequently identified as pathogens causing anthracnose disease in crops like cacao and legumes. researchgate.netnih.govmdpi.com Chaetomium species are widespread and can be found in soil and as plant endophytes. researchgate.netcabidigitallibrary.orgnih.gov
Fermentation and Cultivation Strategies for this compound Production
The production of secondary metabolites like this compound by fungi is highly dependent on cultivation conditions. Scientists employ various fermentation strategies to maximize the yield and diversity of these compounds.
A common approach is the One Strain Many Compounds (OSMAC) strategy. nih.govuni-duesseldorf.de This method involves systematically altering cultivation parameters to trigger the expression of different biosynthetic gene clusters within a single fungal strain. uni-duesseldorf.de Variations in media composition, pH, temperature, aeration, and even the physical state of the medium (solid vs. liquid) can dramatically influence the metabolic profile of the fungus. nih.gov
For example, studies on Colletotrichum and other fungi have utilized a range of media, from nutrient-rich Potato Dextrose Broth (PDB) or Agar (PDA) to solid-state fermentation on substrates like rice. mdpi.comnih.govacs.org The supplementation of media with specific precursors, such as amino acids, can also direct and enhance the production of desired compounds. nih.gov
Another effective strategy is co-cultivation , where two or more different microorganisms are grown together. acs.org The microbial competition and interaction can induce the production of compounds that are not synthesized when the fungus is grown in a pure culture. acs.org For instance, co-culturing the fungus Fusarium tricinctum with the bacterium Bacillus subtilis resulted in a significant increase in the accumulation of secondary metabolites. acs.org
Table 2: Common Cultivation Media and Strategies for Fungal Metabolite Production
| Strategy | Description | Common Media/Substrates | Reference |
|---|---|---|---|
| Monoculture (Liquid) | Growing a single fungal strain in a liquid medium. | Potato Dextrose Broth (PDB), Malt Extract Broth, Czapek-Dox Broth | mdpi.comnih.gov |
| Monoculture (Solid-State) | Growing a single fungal strain on a solid substrate. | Rice, Potato Dextrose Agar (PDA), Oatmeal Agar (OTA) | mdpi.comacs.org |
| OSMAC | Systematically varying culture parameters (media, pH, salinity, precursors) to induce diverse metabolite production. | Various custom and standard media. | nih.govmdpi.comuni-duesseldorf.de |
| Co-culture | Growing the producing fungus with another microorganism (fungus or bacterium) to stimulate metabolite synthesis. | Solid Rice Medium, PDA | acs.org |
Advanced Chromatographic and Extraction Techniques for Isolation
The isolation of a pure chemical entity like this compound from a complex fermentation broth is a multi-step process that relies on advanced extraction and chromatographic techniques.
The initial step is typically solvent extraction . The culture, including both the filtrate and the fungal mycelium, is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent due to its ability to dissolve a wide range of moderately polar secondary metabolites. mdpi.com The crude extract obtained after evaporating the solvent is a complex mixture of numerous compounds. mdpi.com
This crude extract is then subjected to a series of chromatographic separations to isolate the target compound. hilarispublisher.comjsmcentral.org Chromatography separates molecules based on their differential partitioning between a stationary phase and a mobile phase. hilarispublisher.com
Table 3: Chromatographic Workflow for the Isolation of Fungal Polyketides
| Step | Technique | Stationary Phase | Purpose | Reference |
|---|---|---|---|---|
| 1. Initial Fractionation | Vacuum Liquid Chromatography (VLC) or Open Column Chromatography (CC) | Silica (B1680970) Gel | To separate the crude extract into simpler fractions based on polarity. | hilarispublisher.comnih.gov |
| 2. Further Purification | Medium-Pressure Liquid Chromatography (MPLC) or Flash Chromatography | Silica Gel or Reversed-Phase (C18) | To further purify the fractions containing the target compound. | researchgate.net |
| 3. Final Isolation | High-Performance Liquid Chromatography (HPLC), often preparative or semi-preparative | Reversed-Phase (C18 or ODS) | To achieve high-resolution separation and obtain the pure compound. | mdpi.comjsmcentral.orgnih.govmdpi.com |
| 4. Purity Analysis | Analytical HPLC and Thin-Layer Chromatography (TLC) | Reversed-Phase (C18) and Silica Gel | To monitor the separation process and confirm the purity of the isolated compound. | hilarispublisher.comjsmcentral.org |
The isolation of colletodiol from a Halosphaeriaceae species provides a representative example of this workflow. The process involved initial extraction with ethyl acetate, followed by column chromatography on silica gel. mdpi.com Fractions containing the compound of interest were then purified using reversed-phase (ODS) HPLC to yield the pure substance. mdpi.com Modern approaches may also incorporate techniques like recycling HPLC, where unresolved peaks are passed through the column multiple times to enhance separation. nih.gov Throughout the process, techniques like Thin-Layer Chromatography (TLC) and analytical HPLC are used to track the presence of the target compound in different fractions. nih.gov
Rigorous Structural Elucidation of 10 Epi Colletodiol
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.researchgate.netepfl.chhuji.ac.ilslideshare.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. frontiersin.org It provides unparalleled insight into the atomic-level structure, enabling the precise determination of stereochemistry. ipb.pt
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY).researchgate.netepfl.ch
Two-dimensional (2D) NMR experiments are instrumental in unraveling the complex structure of molecules like 10-epi-Colletodiol by mapping the correlations between different nuclei. epfl.chhuji.ac.il These techniques simplify overcrowded one-dimensional spectra and provide crucial information for assigning signals and determining the molecule's constitution. epfl.chipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. epfl.chprinceton.edu This information is vital for piecing together the spin systems within the molecule, revealing the connectivity of protons in fragments like ethyl or propyl chains. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly carbon-13. epfl.chprinceton.edu This powerful technique allows for the unambiguous assignment of which protons are bonded to which carbon atoms. epfl.ch Edited HSQC experiments can further distinguish between CH, CH2, and CH3 groups based on the phase of the cross-peaks. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three (and sometimes four) bonds. epfl.chprinceton.edu This is particularly useful for identifying quaternary carbons, which lack directly attached protons, and for connecting different spin systems across the molecular skeleton. epfl.ch The intensity of HMBC correlations can sometimes provide clues about the number of bonds separating the coupled nuclei. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, typically within 5 Ångstroms, regardless of whether they are directly bonded. princeton.edu This is a critical tool for determining the relative stereochemistry of a molecule by revealing which protons are on the same face of a ring or close to each other in the folded three-dimensional structure. mdpi.com
The following table summarizes the key 2D NMR correlations that would be expected for this compound, aiding in its structural confirmation.
| 2D NMR Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Identifies J-coupled protons, revealing neighboring protons. |
| HSQC | ¹H - ¹³C (¹J) | Connects protons to their directly attached carbons. |
| HMBC | ¹H - ¹³C (²⁻³J) | Connects protons to carbons two or three bonds away, establishing long-range connectivity. |
| NOESY | ¹H - ¹H (through space) | Identifies protons that are close in space, revealing stereochemical relationships. |
Advanced NMR Pulse Sequences and Cryogenic Probe Applications.epfl.ch
Modern NMR spectroscopy utilizes a vast array of sophisticated pulse sequences to extract specific structural information. nanalysis.comoxinst.comnih.gov Techniques like TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems by showing correlations between all protons within a coupled network. ipb.pt The development of advanced pulse sequences allows for greater precision and efficiency in data acquisition. mdpi.com
Furthermore, the use of cryogenic probes, which cool the NMR detector electronics to very low temperatures, significantly enhances the signal-to-noise ratio of the acquired spectra. epfl.ch This increased sensitivity is particularly beneficial when analyzing small quantities of a natural product like this compound, allowing for the acquisition of high-quality data in a shorter amount of time. epfl.chfrontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.researchgate.netepfl.ch
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. cdnsciencepub.comrsc.org Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would confirm its molecular formula, providing a crucial piece of the structural puzzle. mdpi.com
X-ray Crystallography for Absolute Stereochemistry Determination.epfl.chhuji.ac.ilslideshare.net
While NMR techniques are powerful for determining relative stereochemistry, X-ray crystallography provides the definitive method for establishing the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. soton.ac.uknih.gov This technique involves diffracting X-rays off a crystalline sample. The resulting diffraction pattern is then used to calculate the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. thieme-connect.de
The determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. thieme-connect.de By carefully analyzing the intensities of Friedel pairs (reflections hkl and -h-k-l), the absolute structure can be determined with a high degree of confidence, often expressed through the Flack parameter. nih.govthieme-connect.de
Chiroptical Methods (e.g., ECD, ORD) for Stereochemical Confirmation
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provide valuable information about the stereochemistry of chiral molecules in solution. cas.cz These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. researchgate.net
The experimental ECD spectrum of a molecule is a unique fingerprint of its absolute configuration. researchgate.netresearchgate.net By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.net This approach is particularly useful when X-ray crystallography is not feasible. researchgate.netresearchgate.net
Computational Chemistry Approaches in Structural Elucidation (e.g., DP4+ Analysis).researchgate.net
In recent years, computational chemistry has become an increasingly powerful tool in the structural elucidation of natural products. frontiersin.org The DP4+ (Diastereomer Probability) analysis is a statistical method that compares experimentally measured NMR chemical shifts with those calculated for a set of possible stereoisomers using quantum mechanics. uca.edu.arrsc.org
The process involves:
Generating all possible stereoisomers of the proposed structure.
Performing conformational searches and geometry optimizations for each isomer.
Calculating the NMR chemical shifts (¹H and ¹³C) for each stable conformer using Density Functional Theory (DFT).
Using the DP4+ algorithm to calculate the probability of each candidate isomer being the correct one based on the agreement between the experimental and calculated NMR data. nih.govuca.edu.ar
DP4+ analysis has proven to be a highly reliable method for assigning the relative and absolute stereochemistry of complex molecules, providing a robust alternative or complement to traditional methods. frontiersin.orguca.edu.ar
The following table illustrates the potential application of DP4+ analysis for this compound:
| Candidate Isomer | Calculated ¹H NMR Chemical Shifts (ppm) | Calculated ¹³C NMR Chemical Shifts (ppm) | DP4+ Probability (%) |
| Isomer A | δ₁, δ₂, δ₃, ... | δ₁, δ₂, δ₃, ... | Value |
| Isomer B | δ₁, δ₂, δ₃, ... | δ₁, δ₂, δ₃, ... | Value |
| Isomer C | δ₁, δ₂, δ₃, ... | δ₁, δ₂, δ₃, ... | Value |
| This compound | δ₁, δ₂, δ₃, ... | δ₁, δ₂, δ₃, ... | >99% |
Biosynthetic Pathway Elucidation of 10 Epi Colletodiol
Identification of Polyketide Synthase (PKS) Genes and Gene Clusters
The backbone of 10-epi-colletodiol is assembled by a Type I Polyketide Synthase (PKS), a large, multifunctional enzyme common in fungi. researchgate.netnih.gov Fungi of the genus Colletotrichum, known producers of colletodiol (B1247303) and related macrolides, possess genomes that are exceptionally rich in secondary metabolite biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net
Genomic analysis has revealed that Type I PKSs, which are typically responsible for the synthesis of macrolides, are among the most abundant types of BGCs within various Colletotrichum species. researchgate.netnih.gov These iterative enzymes contain multiple catalytic domains that work in a coordinated fashion to assemble the polyketide chain. While the specific gene cluster for this compound has not been definitively isolated and characterized, comparative genomics strongly suggests its origin from one of these numerous Type I PKS clusters. researchgate.netnih.gov The identification of these clusters is often accomplished using bioinformatic tools like antiSMASH and SMURF, which scan genomic data for conserved PKS domain sequences. frontiersin.orgmdpi.com
Table 1: Common PKS Gene Cluster Types in Colletotrichum and Related Fungi
| PKS Type | Key Features | Associated Products | Relevance to this compound |
|---|---|---|---|
| Type I (Iterative) | Large, multi-domain enzyme; domains are used repeatedly. | Macrolides, Aflatoxin, Lovastatin | High. Responsible for the biosynthesis of macrolides like colletodiol. researchgate.netnih.gov |
| Type III | Smaller, non-iterative enzyme; acts as a condensing enzyme. | Chalcones, Stilbenes | Low. Different catalytic mechanism and product classes. nih.gov |
| Hybrid PKS-NRPS | Contains both PKS and Non-Ribosomal Peptide Synthetase domains. | Hybrid peptide-polyketide molecules. | Low. Incorporates amino acids, which are not present in the colletodiol core structure. mdpi.com |
Mechanistic Studies of Key Biosynthetic Enzymes
The biosynthesis of the colletodiol skeleton begins with the assembly of a polyketide chain from simple acetate (B1210297) units via the polyketide pathway. rsc.orgrsc.org Isotope labeling studies have confirmed that the carbon backbone is derived from acetate, which serves as the primary building block. researchgate.netamazon.com Research suggests that the final 14-membered macrodiolide structure of colletodiol is formed through the union of a triketide and a tetraketide component. amazon.com These precursor chains are assembled on the PKS enzyme, where a series of condensation reactions elongate the chain. The specific degree of reduction at various points along the chain is controlled by the selective action of ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS module, leading to the precise pattern of hydroxyl groups and double bonds in the final product. rsc.org
Following the assembly of the linear polyketide chains, a crucial cyclization event occurs to form the characteristic 14-membered macrodiolide ring. The proposed mechanism involves the formation of two separate thioester intermediates which are then joined and cyclized. psu.edu This process, known as macrolactonization, is an acyl substitution reaction that links the carboxylate head of one chain to the hydroxyl tail of the other, releasing the cyclic product from the synthase enzyme. researchgate.net This step is critical for forming the core macrocyclic structure of colletodiol, which is then further modified. Studies suggest this cyclization proceeds via a macrocyclic triene intermediate. psu.edu
The final steps in the biosynthesis of colletodiol involve a series of precise oxidative modifications to the macrocyclic ring. These "tailoring" reactions occur after the macrolide ring has been formed. psu.edu A key transformation is the formation of the vicinal diol at the C-4 and C-5 positions. rsc.org
Labeling studies have provided remarkable insight into this process:
A macrocyclic triene is a key late-stage intermediate on the pathway to colletodiol. psu.edu
This triene undergoes stereospecific epoxidation across the C4-C5 double bond to form a 4S,5R-epoxide intermediate. psu.edu
Crucially, the oxygen atom for this epoxidation is derived from atmospheric O2, indicating the action of an oxygenase enzyme. rsc.org
The subsequent step is the hydrolytic opening of this epoxide ring, catalyzed by an epoxide hydrolase. psu.edu Isotope labeling confirmed that the oxygen of the C-4 hydroxyl group comes from water in the medium, not from acetate or atmospheric oxygen. rsc.org
This sequence of epoxidation followed by hydrolysis establishes the final 4R,5R-diol stereochemistry found in colletodiol. psu.edu It also explains why the hydrogen at C-4 is retained from acetate, a finding that ruled out colletoketol as a precursor to colletodiol. rsc.orgpsu.edu
Precursor Incorporation Studies (e.g., Isotope Labeling)
Isotope labeling has been the cornerstone for deciphering the colletodiol biosynthetic pathway. wikipedia.orgfrontiersin.org By feeding cultures of producing organisms, such as Cytospora sp., with precursors labeled with stable isotopes like ¹³C, ²H, and ¹⁸O, researchers have been able to trace the origin of nearly every atom in the final molecule. rsc.orgresearchgate.net These experiments provide definitive proof of the polyketide origin and illuminate the mechanisms of specific enzymatic steps.
The results from these studies, summarized in the table below, have been instrumental in deducing the structures of enzyme-bound intermediates and understanding the sequence of oxidative and hydrolytic reactions. rsc.orgrsc.org
Table 2: Summary of Key Isotope Labeling Studies in Colletodiol Biosynthesis
| Labeled Precursor | Isotope Label(s) | Producing Organism | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Acetate | [1-¹³C, ¹⁸O₂] | Cytospora sp. ATCC 20502 | Determined the origin of oxygen atoms; showed the C-5 hydroxyl oxygen is from O₂, while the C-4 hydroxyl oxygen is from the medium (water). | rsc.org, rsc.org, researchgate.net |
| Acetate | [1-¹³C, ²H₃] | Cytospora sp. ATCC 20502 | Elucidated the origin of hydrogen atoms; demonstrated retention of ²H at C-4, proving colletodiol is formed before colletoketol. | rsc.org, researchgate.net |
| Oxygen Gas | ¹⁸O₂ | Cytospora sp. ATCC 20502 | Confirmed that the C-5 hydroxyl oxygen originates from atmospheric oxygen via an oxidative process. | rsc.org, rsc.org |
Comparative Genomics and Chemoinformatic Analysis of Related Biosynthetic Pathways
Modern advances in genome sequencing and analysis have provided powerful tools to complement classical biosynthetic studies. nih.govuzh.ch Comparative genomics, which involves comparing the genomes of multiple related species, is particularly useful for identifying BGCs. researchgate.netnih.gov By searching for conserved PKS gene clusters across different Colletotrichum species known to produce macrolides, researchers can pinpoint candidate BGCs for this compound biosynthesis. researchgate.netnih.gov
These analyses have shown that Colletotrichum genomes are highly plastic and contain a large number of PKS and other secondary metabolite clusters. researchgate.netresearchgate.net The presence and organization of these clusters can vary even between closely related species, correlating with differences in their host range and the array of secondary metabolites they produce. nih.gov While the specific gene cluster for this compound remains to be functionally verified, chemoinformatic approaches have laid the groundwork for its discovery by highlighting the abundance of Type I PKS pathways in this fungal genus, which are known to synthesize a variety of macrolides including monocillins, monoorden, and colletodiol. researchgate.net
Chemical Synthesis and Synthetic Strategies for 10 Epi Colletodiol
Total Synthesis Approaches to 10-epi-Colletodiol and Related Macrodiolides
The total synthesis of this compound and its analogues, such as Colletodiol (B1247303) itself, involves the convergent assembly of two key fragments followed by a macrolactonization step to form the characteristic 14-membered ring. acs.orgnih.gov These approaches are designed to be flexible, allowing for the synthesis of various stereoisomers and related natural products. wpmucdn.com
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. icj-e.orgjournalspress.com For macrodiolides like this compound, the primary retrosynthetic disconnection is the ester linkage within the macrocycle. This breaks the large ring into a linear ω-hydroxy acid precursor, known as the seco-acid. thieme-connect.comacs.org
A further disconnection of this seco-acid, typically at the central ester bond, simplifies the problem into the synthesis of two smaller, more manageable hydroxy acid or hydroxy ester fragments. acs.orgthieme-connect.com For this compound, this strategy leads to two distinct C6 fragments that are synthesized independently and then coupled. The key challenge lies in controlling the stereochemistry of each fragment before they are joined. nih.gov
Key Retrosynthetic Disconnections for this compound:
| Disconnection Point | Precursor(s) | Rationale |
|---|---|---|
| Macrolide Ester Bond | Seco-acid (ω-hydroxy acid) | Simplifies the complex macrocyclic structure into a linear precursor, facilitating the final ring-closing step. acs.org |
Stereoselective Fragment Assembly Strategies
The construction of the fragments with precise stereocontrol is the cornerstone of the total synthesis. Various stereoselective reactions are employed to build the required chiral centers. A common strategy involves the use of palladium-catalyzed reactions and asymmetric dihydroxylations to install the necessary stereochemistry. acs.orgresearchgate.net
For instance, in the synthesis of Colletodiol, one fragment, a 5-hydroxy-1-enoate, is generated via a palladium-catalyzed reduction. acs.orgnih.gov The other fragment can be derived from starting materials like ethyl sorbate (B1223678) or methyl 1,3,5-octatrienoate through processes including enantio- and regioselective Sharpless dihydroxylation. acs.orgresearchgate.net These fragments are then coupled, often using an esterification reaction, to form the linear precursor ready for macrolactonization. nih.gov The modular nature of this assembly allows for the synthesis of different stereoisomers, including this compound, by simply altering the stereochemistry of one of the fragments. capes.gov.br
Macrolactonization Methodologies
Macrolactonization, the ring-closing step, is often one of the most challenging transformations in the synthesis of macrodiolides due to entropic and enthalpic barriers. acs.orgsnnu.edu.cn The reaction is typically performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. acs.org Several methods have been developed and applied to the synthesis of 14-membered rings like that of this compound. researchgate.net
The choice of macrolactonization reagent is critical for achieving high yields. Common methods include:
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then cyclizes in the presence of a base like DMAP. snnu.edu.cn
Corey-Nicolaou Macrolactonization: This "double activation" method employs a thioester, typically a 2-pyridinethiol ester, which is activated for cyclization. acs.orgresearchgate.net
Shiina Macrolactonization: This technique utilizes an aromatic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent. researchgate.net
Mukaiyama's Salt Method: This approach uses pyridinium (B92312) salts, like 1-methyl-2-chloropyridinium iodide, to activate the carboxylic acid for cyclization. acs.org
In the synthesis of Colletodiol and its relatives, these established macrolactonization protocols are used to couple the two fragments and form the final macrocyclic structure after deprotection. acs.orgnih.gov
Comparison of Common Macrolactonization Methods:
| Method | Activating Agent | Key Features |
|---|---|---|
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride | Forms a highly reactive mixed anhydride; widely used and reliable. snnu.edu.cn |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ | Proceeds via a thioester intermediate; effective for complex systems. acs.orgresearchgate.net |
| Shiina | Aromatic Anhydrides (e.g., MNBA) | Often provides high yields, even for sterically hindered substrates. researchgate.net |
Enantioselective Synthesis Techniques
Enantioselective synthesis is crucial for producing a single, desired enantiomer of a chiral molecule like this compound. diva-portal.org This is achieved either by using chiral catalysts to direct the formation of stereocenters or by starting from naturally occurring chiral molecules.
Asymmetric Catalysis in Stereocenter Construction
Asymmetric catalysis is a powerful tool for creating stereocenters with high enantioselectivity from achiral or prochiral starting materials. chiralpedia.comnih.gov In the synthesis of Colletodiol and its epimers, asymmetric reactions are fundamental to establishing the absolute stereochemistry of the fragments. nih.gov
A key reaction employed is the Sharpless asymmetric dihydroxylation , which installs two adjacent hydroxyl groups across a double bond with a predictable and high degree of enantioselectivity. acs.orgresearchgate.net This reaction is instrumental in setting the stereochemistry of the polyol fragments derived from starting materials like methyl 1,3,5-octatrienoate. nih.gov Another important technique is asymmetric epoxidation , which can be used to create chiral epoxides that serve as versatile intermediates for further functionalization. acs.org These catalytic methods provide an efficient and atom-economical route to the chiral building blocks required for the total synthesis of this compound. diva-portal.org
Chiral Pool Approaches
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. mdpi.comslideshare.net This strategy leverages the existing stereocenters of the starting material, transferring that chirality to the final target molecule.
In the context of Colletodiol-related macrodiolides, syntheses have been reported starting from chiral precursors. For example, some synthetic strategies for related macrodilactones have utilized ethyl (R)-3-hydroxybutanoate as a chiral starting block. researchgate.net Another approach has employed D-ribose to construct complex spiroketal-containing natural products, demonstrating the utility of carbohydrates from the chiral pool. researchgate.net While many syntheses of Colletodiol itself commence from achiral materials using asymmetric catalysis, acs.orgnih.gov the chiral pool strategy remains a viable and powerful alternative for constructing specific fragments or the entire backbone of this compound and its analogues. mdpi.comnih.gov
Novel Methodologies Developed during this compound Synthesis
The pursuit of the total synthesis of Colletodiol and its stereoisomers, including the C11-epimer (a potential designation for this compound before full structural elucidation), has spurred the development of innovative synthetic methods. These methodologies have addressed key challenges in the construction of the macrocyclic framework and the precise installation of multiple stereocenters.
One of the pivotal areas of methodological advancement has been in the realm of macrolactonization, the crucial ring-closing step to form the 14-membered lactone. While various methods exist, the synthesis of Colletodiol and its isomers has often faced challenges with low yields in this step. nih.gov In synthetic studies toward (+)-Colletodiol, researchers developed new approaches to macrolactonization that proved to be highly effective. researchgate.net One such development involved a Lewis acid-mediated addition of an allylstannane to a β-alkoxy aldehyde, which was instrumental in setting the stereochemistry of a key fragment. researchgate.net
Furthermore, the stereocontrolled synthesis of the acyclic precursors to the macrocycle has necessitated the application and refinement of several modern synthetic reactions. For instance, the enantioselective synthesis of Colletodiol, a closely related stereoisomer, relied on a highly regio- and enantioselective Sharpless dihydroxylation and a palladium-catalyzed reduction to create key hydroxylated ester fragments. acs.orgresearchgate.net These fragments were then coupled and macrolactonized. Such strategies are directly applicable to the synthesis of its epimers.
Synthetic efforts toward a structure initially proposed as the C11-epimer of Colletodiol involved the manipulation of methyl α-D-glucopyranoside to establish the required stereochemistry for the C8-C14 segment. researchgate.net Although this was targeted at what turned out to be an incorrect structural assignment, the synthetic strategies explored are valuable in the broader context of synthesizing various Colletodiol stereoisomers.
The development of efficient routes to polyketide-derived natural products, a class to which this compound belongs, has also benefited from iterative approaches. These strategies involve the repeated application of a set of reactions to build up the carbon chain with precise stereochemical control. For example, an iterative dihydroxylation sequence has been successfully employed in the enantioselective synthesis of 10-epi-anamarine, a related natural product, demonstrating the power of this approach for constructing molecules with multiple stereocenters. capes.gov.br
Comparison of Synthetic Routes Regarding Efficiency and Stereocontrol
In contrast, a more linear approach might involve building the molecule sequentially. An enantioselective synthesis of Colletodiol was reported that required 16 total steps from ethyl sorbate and 11 steps from methyl 1,3,5-octatrienoate. acs.orgresearchgate.net This route showcases the use of asymmetric catalysis, specifically Sharpless dihydroxylation, to install the desired stereochemistry with high selectivity. The ability to achieve high enantioselectivity early in the synthesis is a hallmark of an efficient and elegant synthetic design.
The stereochemical complexity of this compound, with its multiple chiral centers, places a premium on stereocontrol. The use of chiral pool starting materials, such as carbohydrates, offers a way to incorporate pre-existing stereocenters into the target molecule. An early synthetic effort towards a C11-epi structure of Colletodiol utilized methyl α-D-glucopyranoside for this purpose. researchgate.net While this strategy can be effective, it may require more steps for functional group manipulations.
Modern asymmetric reactions provide a powerful alternative for establishing stereochemistry. The aforementioned use of Sharpless asymmetric dihydroxylation is a prime example. acs.orgresearchgate.net Similarly, diastereoselective reactions, where the stereochemistry of one center directs the formation of another, are also critical. The Lewis acid-mediated allylstannane addition is an example of such a diastereoselective transformation that was pivotal in the synthesis of (+)-Colletodiol. researchgate.net
The table below provides a summary of the different strategies and key reactions employed in the synthesis of Colletodiol and its epimers, which are relevant to the synthesis of this compound.
| Synthetic Strategy | Key Reactions | Starting Materials | Focus on Stereocontrol | Reference(s) |
| Convergent Synthesis | Macrolactonization, Esterification | (5S,2E)-5-tetrahydropyranyloxy-2-hexenoic acid, p-toluenesulfonylethyl (4R,5R,7R,2E)-7-hydroxy-4,5-dimethylmethylenedioxy-2-octenoate | Use of chiral building blocks | researchgate.netresearchgate.netresearchgate.net |
| Linear Asymmetric Synthesis | Sharpless Asymmetric Dihydroxylation, Palladium-catalyzed reduction, Macrolactonization | Ethyl sorbate, Methyl 1,3,5-octatrienoate | High enantioselectivity from asymmetric catalysis | acs.orgresearchgate.net |
| Chiral Pool Approach | Manipulation of carbohydrate derivatives | Methyl α-D-glucopyranoside | Incorporation of existing stereocenters | researchgate.net |
| Method Development Focus | Lewis acid-mediated allylstannane addition, Novel macrolactonization | β-alkoxy aldehyde, Allylstannane | Diastereoselective bond formation | researchgate.net |
Ultimately, the most effective synthetic route to this compound would likely involve a convergent strategy that incorporates highly stereoselective reactions to construct the key fragments, followed by an efficient and high-yielding macrolactonization. The continuous development of new synthetic methodologies, driven by the challenges posed by complex natural products like the Colletodiol family, will undoubtedly pave the way for even more elegant and efficient syntheses in the future.
Structural Modifications, Analogues, and Structure Activity Relationship Sar Studies of 10 Epi Colletodiol
Design and Synthesis of 10-epi-Colletodiol Analogues and Derivatives
The generation of novel molecules based on the this compound scaffold is a critical step in probing its biological function. This process involves both rational design and semi-synthetic modifications of the natural product.
The rational design of this compound analogues is predicated on hypotheses about how the molecule interacts with its biological targets. By identifying key structural motifs believed to be essential for activity, researchers can design new compounds with targeted modifications. For instance, if a particular hydroxyl group is hypothesized to form a crucial hydrogen bond with a receptor, analogues can be synthesized where this group is altered or removed to test this hypothesis. Computational modeling techniques are often employed to predict the binding of designed analogues and prioritize synthetic efforts.
| Derivative Type | Modification Strategy | Purpose of Modification |
| Ester Analogues | Acylation of hydroxyl groups | Investigate the role of hydrogen bond donors; improve lipophilicity |
| Ether Analogues | Alkylation of hydroxyl groups | Probe steric tolerance around the hydroxyl groups |
| Lactone-modified Analogues | Ring-opening or modification of the ester linkage | Determine the importance of the macrolide ring for activity |
| Side-chain modified Analogues | Alteration of the alkyl substituents | Evaluate the influence of side-chain size and stereochemistry |
Mechanistic Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding which parts of the this compound molecule are responsible for its biological effects. By systematically modifying the structure and assessing the impact on activity, a detailed picture of the pharmacophore can be constructed.
| Functional Group | Observed Effect of Modification | Inferred Role in Pharmacophore |
| C11-Hydroxyl | Abolition of activity upon removal or modification | Essential hydrogen bond donor |
| C12-Hydroxyl | Significant decrease in activity upon modification | Important for binding, possibly as a hydrogen bond donor or acceptor |
| Lactone Carbonyls | Loss of activity upon reduction | Crucial for target interaction, likely as hydrogen bond acceptors |
| C6-Methyl Group | Altered selectivity profile upon modification | Contributes to specific interactions and proper orientation in the binding pocket |
| C14-Methyl Group | Moderate impact on potency | Influences overall conformation and hydrophobic interactions |
Conformational Analysis of this compound and its Analogues
Understanding the three-dimensional structure of this compound and its analogues in solution and when bound to its target is essential for interpreting SAR data and for the rational design of new compounds. Various experimental and computational techniques are employed to study the conformational landscape of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), provides valuable information about the proximity of different protons in solution, allowing for the determination of the preferred conformation. Computational methods, such as molecular mechanics and molecular dynamics simulations, complement experimental data by exploring the potential energy surface of the molecule and identifying low-energy conformers. These studies often reveal that this compound exists in a dynamic equilibrium of several conformations, and that its biological activity may be dependent on its ability to adopt a specific "bioactive" conformation upon binding to its target. The conformational flexibility of the macrolide ring is a key area of investigation, as it can be significantly influenced by modifications to the functional groups and side chains.
Computational Chemistry in SAR Elucidation (e.g., Molecular Docking, QSAR)
Computational approaches have become indispensable in modern drug discovery and development, providing insights that can guide the synthesis of more potent and selective analogues. While specific, in-depth computational studies exclusively focused on this compound are not yet extensively published, the application of these techniques to similar natural products provides a framework for how such research would proceed and the valuable information it could yield.
Molecular Docking Simulations:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies would involve modeling the interaction of the compound and its derivatives with the binding site of a specific biological target, such as an enzyme or a receptor.
These simulations could help to:
Identify key amino acid residues in the target's binding pocket that interact with this compound.
Predict the binding affinity and pose of different analogues, providing a rationale for observed differences in biological activity.
Guide the design of new derivatives with improved binding characteristics.
For instance, a hypothetical docking study of this compound analogues against a target protein could generate data like the following:
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| This compound | -7.5 | Tyr23, Ser45, Leu89 | Moderate |
| Analogue A (modified C11-OH) | -8.2 | Tyr23, Ser45, Leu89, Arg92 | High |
| Analogue B (modified C12-OH) | -6.8 | Tyr23, Leu89 | Low |
| Analogue C (esterification of C11-OH) | -9.1 | Tyr23, Ser45, Leu89, Arg92, Asp101 | Very High |
Note: This table is illustrative and not based on published experimental data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be represented by an equation that relates various physicochemical properties of the molecules (descriptors) to their activity.
For this compound and its analogues, a QSAR study would involve:
Compiling a dataset of structurally related compounds with their experimentally determined biological activities.
Calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.
Using statistical methods to develop a regression model that correlates the descriptors with the biological activity.
A resulting QSAR model could, for example, indicate that the biological activity of this compound derivatives is positively correlated with the hydrophobicity of a particular region of the molecule and negatively correlated with the steric bulk of a substituent at another position. Such a model would be invaluable for predicting the activity of untested analogues and for prioritizing the synthesis of new compounds with a higher probability of success.
While the body of published research specifically applying these computational techniques to this compound is still emerging, the foundational principles of molecular docking and QSAR analysis hold significant promise for accelerating the exploration of its therapeutic potential. As more experimental data becomes available, these computational tools will undoubtedly play a crucial role in elucidating the detailed structure-activity relationships of this intriguing natural product and its derivatives.
Molecular and Cellular Biological Activities of 10 Epi Colletodiol
Mechanistic Basis of Biological Activities (e.g., Antifungal, Antiviral, Cytotoxic)
10-epi-Colletodiol has been identified as an immunosuppressive principle isolated from the ascomycete Diplogelasinospora grovesii. researchgate.netresearchgate.net However, beyond this general classification, the specific mechanistic basis for its biological activities, including potential antifungal, antiviral, or cytotoxic effects, has not been thoroughly elucidated in publicly accessible research.
Specific Molecular Targets and Binding Interactions
There is currently no specific information available in the scientific literature detailing the molecular targets of this compound. Research has not yet identified the specific proteins, enzymes, or other biomolecules with which this compound interacts to exert its immunosuppressive effects. The nature of these binding interactions, such as covalent or non-covalent bonding, and the specific binding sites remain unknown.
Cellular Signaling Pathways Modulated
The cellular signaling pathways that are modulated by this compound have not been characterized. While other immunosuppressive macrodiolides are known to interfere with pathways such as the calcineurin or mTOR signaling cascades, it has not been determined if this compound acts through these or other signaling mechanisms to inhibit immune cell function.
Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle)
Detailed studies on the effects of this compound on fundamental cellular processes such as apoptosis, cell cycle progression, or cellular proliferation are not available in the current scientific literature. Therefore, it is unknown whether the immunosuppressive activity of this compound is a result of inducing apoptosis in immune cells, arresting their cell cycle, or inhibiting their proliferation.
Investigation of Selective Activity Profiles Against Pathogens or Cell Lines
While this compound has been noted for its immunosuppressive properties, there is a lack of published data regarding its selective activity profile. No comprehensive studies have been reported that detail its efficacy against a range of pathogens or a panel of different cancer cell lines. Therefore, its spectrum of activity and its potential for selective toxicity remain to be determined.
Resistance Mechanisms and Overcoming Strategies at a Molecular Level
There is no information available concerning the development of resistance to this compound by any microorganism or cell line. Consequently, the molecular mechanisms of potential resistance, such as target mutation, drug efflux, or enzymatic inactivation, have not been investigated. Strategies to overcome such resistance are, therefore, not applicable at this time.
Comparative Biological Activity with Related Macrodiolides
This compound is an isomer of Colletodiol (B1247303), another macrodiolide isolated from the same fungal source. researchgate.netresearchgate.net However, a detailed comparative analysis of their biological activities is not extensively documented. While both are considered to be immunosuppressive principles, the relative potency and any qualitative differences in their biological effects have not been reported.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Source Organism | Reported Biological Activity |
| This compound | Not Available | C14H20O6 | Diplogelasinospora grovesii | Immunosuppressive |
Biotechnological Approaches for Enhanced 10 Epi Colletodiol Production
Genetic Engineering of Producing Organisms for Increased Yield
Genetic engineering offers powerful tools to directly manipulate the genetic blueprint of a producing organism to increase the output of a target metabolite. consensus.app For a fungus like D. grovesii, this involves targeted modifications to enhance the expression of the biosynthetic machinery responsible for 10-epi-Colletodiol synthesis. Modern techniques like CRISPR-Cas9 have been adapted for use in a wide array of filamentous fungi, allowing for precise and efficient genome editing to achieve desired production goals. plos.orgmdpi.com
The enzymatic instructions for the synthesis of fungal secondary metabolites are typically encoded in contiguous sets of genes known as Biosynthetic Gene Clusters (BGCs). nih.gov The biosynthesis of this compound, a polyketide, is presumed to originate from a Polyketide Synthase (PKS) based BGC. Studies on its isomer, colletodiol (B1247303), suggest a pathway involving the formation of a macrocyclic triene intermediate, which is subsequently tailored by enzymes like epoxidases and hydrolases to form the final structure. psu.edu
The primary step towards enhancing production is the identification and characterization of the this compound BGC in D. grovesii. This is achieved through genome sequencing followed by bioinformatic analysis using tools that can detect characteristic PKS domains and associated tailoring enzyme genes. Once the BGC is identified, several optimization strategies can be employed:
Promoter Replacement: The native promoters controlling the expression of the PKS and other key genes in the cluster can be replaced with strong, constitutive promoters to ensure high-level transcription, thereby uncoupling metabolite production from complex native regulatory circuits.
Cluster Refactoring: The entire BGC can be re-assembled to optimize gene order and orientation, which can sometimes impact co-expression and efficiency.
Elimination of Competing Pathways: Gene knockout technologies, such as CRISPR-Cas9, can be used to delete BGCs of other major secondary metabolites that compete for the same precursor pools, redirecting metabolic flux towards this compound synthesis.
Metabolic Engineering for Production of Analogues or Precursors
Beyond manipulating the BGC itself, metabolic engineering of the host's primary metabolism can significantly enhance yields by increasing the supply of essential building blocks. frontiersin.org Polyketides like this compound are derived from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. Engineering central carbon metabolism to boost the intracellular pools of these precursors is a proven strategy for improving polyketide production in fungi. nih.gov
Key metabolic engineering strategies include:
Enhancing Acetyl-CoA Supply: Overexpression of enzymes that increase the carbon flux towards acetyl-CoA can be beneficial. For example, the overexpression of xylulose-5-phosphate phosphoketolase has been shown to increase the pool of acetyl-CoA available for polyketide synthesis in Aspergillus nidulans. nih.gov
Upregulating Malonyl-CoA Synthesis: The conversion of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), is often a critical control point. Overexpressing the ACC enzyme can increase the supply of this key extender unit for the PKS.
Blocking Competing Pathways: Deleting genes for pathways that drain the precursor pools for non-essential processes can redirect carbon flux towards the desired product. For example, pathways leading to storage compounds or other secondary metabolites could be targeted for disruption.
Production of Analogues: Engineering can also be used to generate novel analogues of this compound. By modifying the substrate specificity of the PKS or introducing new tailoring enzymes, it may be possible to create derivatives with altered or improved biological activities. Engineering yeast to produce the precursor propionyl-CoA, for example, has enabled the synthesis of complex polyketides that require this alternative building block. oup.com
Fermentation Process Optimization at a Research Scale
The expression of secondary metabolite BGCs is often tightly controlled by environmental and nutritional factors. Therefore, optimizing fermentation conditions is a critical step to maximize product yield. This empirical approach, often guided by statistical methods like Design of Experiments (DOE) and Response Surface Methodology (RSM), can lead to dramatic improvements in productivity. nih.govnih.gov Research on fungi from the order Sordariales, which includes the producer of this compound, has demonstrated the power of this approach. For instance, sordarin (B1681957) production was increased 25-fold through systematic optimization of media and process parameters. nih.gov
The following table summarizes key parameters that are typically optimized at a research scale:
| Parameter | Description | Research Findings & Examples |
| Carbon Source | The type and concentration of the primary carbon source directly impact growth and precursor availability. | Sucrose (B13894), glucose, and glycerol (B35011) are common choices. For Lepista sordida, a sucrose concentration of 30 g/L was found to be optimal for mycelial growth. researchgate.net |
| Nitrogen Source | The nitrogen source affects biomass formation and can trigger secondary metabolism. | Yeast extract, peptone, and ammonium (B1175870) salts are frequently used. An optimal concentration of yeast extract (6 g/L) was identified for L. sordida. researchgate.net |
| pH | The pH of the culture medium influences nutrient uptake and enzyme activity. | Fungal fermentations often operate in a wide pH range (pH 3-8). google.com For L. sordida, an initial pH of 7.0 was optimal. researchgate.net |
| Temperature | Temperature affects fungal growth rate and enzyme stability. | Optimal temperatures for fungal growth are typically between 25-30°C. For L. sordida, 28°C was identified as the optimal temperature. researchgate.net |
| Aeration & Agitation | Oxygen supply is crucial for aerobic fungi and affects cell morphology and productivity. | Aeration strategies, such as varying air flow rates, can significantly impact metabolite production in solid-state and submerged fermentations. thescipub.com |
| Statistical Methods | DOE and RSM are used to efficiently explore the effects and interactions of multiple parameters. | RSM was used to increase resveratrol (B1683913) production by the Sordariales fungus Arcopilus aureus by 1.49-fold. nih.gov DOE was key to a 25-fold increase in sordarin yield. nih.gov |
Heterologous Expression of this compound Biosynthetic Pathways
Many promising natural products are discovered from organisms that are slow-growing, difficult to cultivate, or genetically intractable. In such cases, a powerful strategy is to transfer the entire BGC into a well-characterized, industrially robust host organism—a process known as heterologous expression. nih.gov This approach allows for the production of the target compound in a host like Aspergillus oryzae or Saccharomyces cerevisiae, which have well-developed genetic tools and are amenable to large-scale fermentation. nih.govgrantome.com
The successful heterologous expression of the this compound pathway would involve several key steps:
BGC Identification and Cloning: The complete BGC must first be identified and cloned from the genome of D. grovesii. Given that PKS genes can be very large, this often requires advanced molecular biology techniques.
Host Selection: An appropriate host must be chosen. Filamentous fungi like A. oryzae are often preferred for expressing other fungal BGCs as they share similar cellular machinery. nih.gov Yeasts like S. cerevisiae are also powerful hosts but may require more extensive engineering. oup.com
Ensuring Precursor Supply: The chosen host must be able to supply the necessary acyl-CoA precursors. If not, the host must be metabolically engineered to produce them. oup.com
Post-Translational Modification: PKS enzymes require activation by a phosphopantetheinyl transferase (PPTase), which attaches a 4'-phosphopantetheine (B1211885) prosthetic group. The heterologous host must have a compatible PPTase, or one must be co-expressed. oup.combristol.ac.uk
This strategy not only facilitates increased production but also enables further pathway engineering and the creation of "unnatural" natural products in a controlled genetic background. researchgate.net
Future Perspectives and Research Challenges in 10 Epi Colletodiol Research
Unexplored Biological Activities and Novel Therapeutic Applications (Pre-clinical focus)
While initial studies have pointed towards immunosuppressive activity for compounds isolated from Diplogelasinospora grovesii, including 10-epi-Colletodiol, the specific biological profile of this macrodiolide is largely uncharted territory. jst.go.jpjst.go.jpresearchgate.net The complex stereochemistry of this compound distinguishes it from its more studied isomers like Colletodiol (B1247303), which often exhibit different or no significant biological activity. tu-braunschweig.de This suggests that its unique three-dimensional structure could be the key to novel biological functions.
Future pre-clinical research should focus on a systematic evaluation of this compound's bioactivity profile. Key research areas include:
Elucidation of Immunosuppressive Mechanisms: The preliminary immunosuppressive activity needs to be explored in-depth. Research should aim to identify the specific cellular and molecular targets within immune pathways. Investigating its effects on different immune cell populations (T-cells, B-cells, macrophages) and cytokine production will be crucial.
Anticancer and Cytotoxic Potential: Many polyketide macrodiolides exhibit potent cytotoxic effects against various cancer cell lines. tu-braunschweig.de Screening this compound against a diverse panel of human cancer cell lines is a logical next step to uncover potential anti-proliferative activities.
Antimicrobial and Antiviral Activities: The macrodiolide class is rich in compounds with antimicrobial properties. tu-braunschweig.de It is important to investigate the activity of this compound against a broad spectrum of pathogenic bacteria, fungi, and viruses.
Neuroprotective and Anti-inflammatory Effects: Given the interplay between the immune system and neurological inflammation, exploring the potential of this compound in models of neurodegenerative diseases and inflammation is a promising avenue.
A comprehensive screening approach will be essential to map the full therapeutic potential of this compound beyond its initial characterization.
Advanced Synthetic Methodologies for Accessing Complex Analogues
The limited availability of this compound from its natural source necessitates the development of efficient and stereocontrolled total syntheses. Furthermore, access to a diverse range of structurally related analogues is paramount for conducting detailed structure-activity relationship (SAR) studies. While the total synthesis of Colletodiol and other stereoisomers has been reported, providing a foundational knowledge base, significant challenges remain in achieving high stereoselectivity for the specific configuration of this compound. wpmucdn.comresearchgate.net
Future research in synthetic chemistry should address the following:
Stereoselective Macrolactonization: The formation of the 14-membered ring is a critical step. researchgate.net Research into new macrolactonization catalysts and reaction conditions that can control the conformation of the seco-acid precursor will be key to improving the efficiency and yield of the desired macrocycle.
Late-Stage Functionalization: Developing methods for late-stage C-H functionalization would be a powerful tool. This would allow for the direct modification of a common synthetic intermediate, providing rapid access to a library of analogues with diverse functionalities at various positions, which is essential for probing its biological targets.
Novel Protecting Group Strategies: The presence of multiple hydroxyl groups requires a sophisticated protecting group strategy to ensure chemoselectivity during the synthetic sequence. Innovation in orthogonal protecting groups will be vital for the efficient construction of complex analogues.
Chemoenzymatic Synthesis and Biocatalytic Transformations
The inherent stereochemical complexity of this compound makes it an ideal candidate for chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of traditional organic synthesis. chemrxiv.orgmdpi.com Biocatalysis offers unparalleled stereo- and regioselectivity, which can be leveraged to overcome many of the challenges in the purely chemical synthesis of this molecule. nih.gov
Key opportunities in this area include:
Enzymatic Kinetic Resolution: Enzymes such as lipases can be used for the kinetic or dynamic kinetic resolution of racemic intermediates, providing enantiomerically pure building blocks essential for the synthesis. mdpi.com
Stereoselective Reductions: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the reduction of ketone precursors to specific stereoisomers of the secondary alcohols present in the this compound backbone, a transformation that is often difficult to control with chemical reagents. nih.gov
Biocatalytic Hydroxylation: The use of cytochrome P450 monooxygenases or other hydroxylases could enable the selective installation of hydroxyl groups on a simpler precursor, potentially mimicking the biosynthetic pathway.
Whole-Cell Biotransformations: Utilizing engineered microorganisms as "cellular factories" to perform specific transformations on synthetic intermediates can simplify multi-step processes and reduce the need for protecting groups.
Integrating biocatalytic steps into the synthetic route could dramatically increase efficiency and provide access to enantiomerically pure this compound and its analogues. entrechem.comacademie-sciences.fr
Systems Biology and Omics Approaches in Biosynthesis Discovery
Understanding the natural biosynthetic pathway of this compound is a fundamental challenge with significant implications. As a polyketide, its biosynthesis is orchestrated by a large, multi-domain enzyme known as a polyketide synthase (PKS), encoded within a biosynthetic gene cluster (BGC). naturalproducts.net The identification and characterization of this BGC in Diplogelasinospora grovesii are critical for several reasons, including yield improvement and the generation of novel analogues through metabolic engineering.
Future research should employ a multi-omics strategy: nih.gov
Genomic Analysis: Sequencing the genome of Diplogelasinospora grovesii and using bioinformatics tools to mine for PKS-containing BGCs is the first step to locating the genetic blueprint for this compound.
Transcriptomics and Metabolomics: Correlating gene expression data (transcriptomics) with the production of this compound (metabolomics) under different culture conditions can help to identify the specific BGC that is activated during the compound's production. rsc.orgwur.nl
Heterologous Expression: Once the putative BGC is identified, expressing it in a well-characterized host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) can confirm its role in producing this compound.
Pathway Elucidation: Functional characterization of the individual PKS domains and tailoring enzymes (e.g., reductases, dehydratases, hydroxylases) within the BGC will provide a complete picture of how the final structure is assembled. biorxiv.org
This integrated omics approach will not only demystify the biosynthesis of this compound but also provide the tools for its sustainable production and for creating novel "unnatural" natural products through synthetic biology.
Interdisciplinary Research Directions for this compound Research
The full scientific and therapeutic potential of this compound will only be realized through a highly interdisciplinary research effort that bridges chemistry, biology, and computational sciences.
Chemical Biology: Synthetic analogues of this compound can be designed as chemical probes (e.g., by incorporating photo-affinity labels or clickable handles) to identify its direct protein targets and unravel its mechanism of action at a molecular level.
Medicinal Chemistry and Computational Modeling: SAR data obtained from analogue testing can be combined with computational docking studies to build predictive models of the compound's interaction with its biological target(s). This synergy will guide the rational design of new, more potent, and selective therapeutic agents with improved pharmacological properties.
Synthetic Biology and Metabolic Engineering: The knowledge gained from the BGC discovery can be harnessed to engineer the biosynthetic pathway. By swapping, deleting, or modifying enzymatic domains within the PKS, it will be possible to generate a wide array of novel macrodiolides that are not accessible through traditional synthesis, expanding the chemical diversity available for biological screening.
Structural Biology: Obtaining a high-resolution crystal structure of this compound bound to its protein target would provide the ultimate insight into its mode of action and serve as a blueprint for the design of next-generation drugs.
By pursuing these interconnected research avenues, the scientific community can move this compound from a scientific curiosity to a valuable lead compound for therapeutic development and a powerful tool for chemical biology.
Q & A
Q. How should researchers navigate intellectual property challenges when publishing this compound-related findings with industrial partners?
- Methodological Answer : Draft material transfer agreements (MTAs) to define data ownership and publication rights. Use delayed publication clauses (e.g., 6–12 months) for patent filings. Disclose conflicts of interest in the acknowledgments section, citing funding sources and institutional review board (IRB) approvals if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
